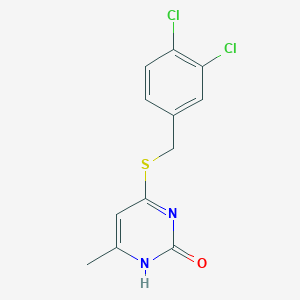

![molecular formula C12H7F3N4O B2368844 1-[3-(三氟甲基)苯基]-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 949654-67-5](/img/structure/B2368844.png)

1-[3-(三氟甲基)苯基]-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have received significant attention due to their structural similarity to purines .

Synthesis Analysis

New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .科学研究应用

- 1-(3-trifluoromethylphenyl)piperazine has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cells . Further studies are needed to understand its mechanism of action and efficacy.

- The compound’s pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop novel cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be beneficial in cancer therapy. Investigating the inhibitory activity of this compound against CDK2 is an active area of research.

- Some derivatives of 1-(3-trifluoromethylphenyl)piperazine exhibit antioxidant activity . Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring the potential of this compound as a natural antioxidant.

- The compound’s unique structure has led to investigations into its anti-inflammatory properties . Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Understanding how this compound modulates inflammation could have therapeutic implications.

- 1-(3-trifluoromethylphenyl)piperazine has been studied in the context of antidepressant and antipsychotic drug development . Its interactions with neurotransmitter systems and receptors are of interest. Researchers aim to identify potential targets for mood disorders and psychosis.

- The compound has been evaluated for its antifungal properties . Fungal infections pose a significant health challenge, and novel antifungal agents are continually sought. Investigating the efficacy of this compound against specific fungal strains is ongoing.

Anticancer Research

CDK2 Inhibition

Antioxidant Properties

Anti-Inflammatory Potential

Antidepressant and Antipsychotic Research

Antifungal Activity

作用机制

Target of Action

The primary target of the compound 1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .

Mode of Action

This compound acts as a potent and selective inhibitor of PERK . It inhibits PERK activation in cells . The inhibition of PERK activation is a key aspect of its mode of action.

Biochemical Pathways

The inhibition of PERK activation by this compound affects the endoplasmic reticulum stress response pathway . This pathway is implicated in numerous disease states, including tumorigenesis and cancer cell survival .

Pharmacokinetics

The compound is orally available

Result of Action

The result of the compound’s action is the inhibition of the growth of a human tumor xenograft in mice . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O/c13-12(14,15)7-2-1-3-8(4-7)19-10-9(5-18-19)11(20)17-6-16-10/h1-6H,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCXPRCBLWJUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)

![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)

![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)

![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)